

physicochemical properties of 3,4-dihydroquinazolin-2(1H)-one

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3,4-dihydroquinazolin-2(1H)-one**

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An In-Depth Technical Guide to the Physicochemical Properties of **3,4-Dihydroquinazolin-2(1H)-one**

Introduction: The Significance of the Quinazolinone Scaffold

The **3,4-dihydroquinazolin-2(1H)-one** core is a prominent heterocyclic scaffold that holds a privileged position in medicinal chemistry and drug discovery. As a structural motif found in numerous natural products and synthetic compounds, it is associated with a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.^[1] The versatility of the quinazolinone ring system allows for extensive chemical modification, enabling the fine-tuning of pharmacological and pharmacokinetic profiles.

A thorough understanding of the fundamental physicochemical properties of the parent scaffold, **3,4-dihydroquinazolin-2(1H)-one**, is paramount for any research and development program. These properties—including solubility, lipophilicity, ionization state (pKa), and thermal stability—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its potential as a therapeutic agent. This guide provides a comprehensive overview of these key characteristics, supported by field-proven experimental protocols to empower researchers in their drug development endeavors.

Core Physicochemical Properties

The foundational physicochemical data for **3,4-dihydroquinazolin-2(1H)-one** are summarized below. These values serve as a critical baseline for designing derivatives and formulating development strategies.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₈ N ₂ O	[2][3]
Molecular Weight	148.16 g/mol	[2][3]
IUPAC Name	3,4-dihydro-1H-quinazolin-2-one	[3]
CAS Number	66655-67-2	[3]
Melting Point	241-242 °C	[2]
Boiling Point	257 °C	[2]
Density	1.19 g/cm ³	[2]
logP (Computed)	0.9	[3]
Topological Polar Surface Area	41.1 Å ²	[3]
Hydrogen Bond Donors	2	[3]
Hydrogen Bond Acceptors	1	[3]

Structural Elucidation & Spectroscopic Profile

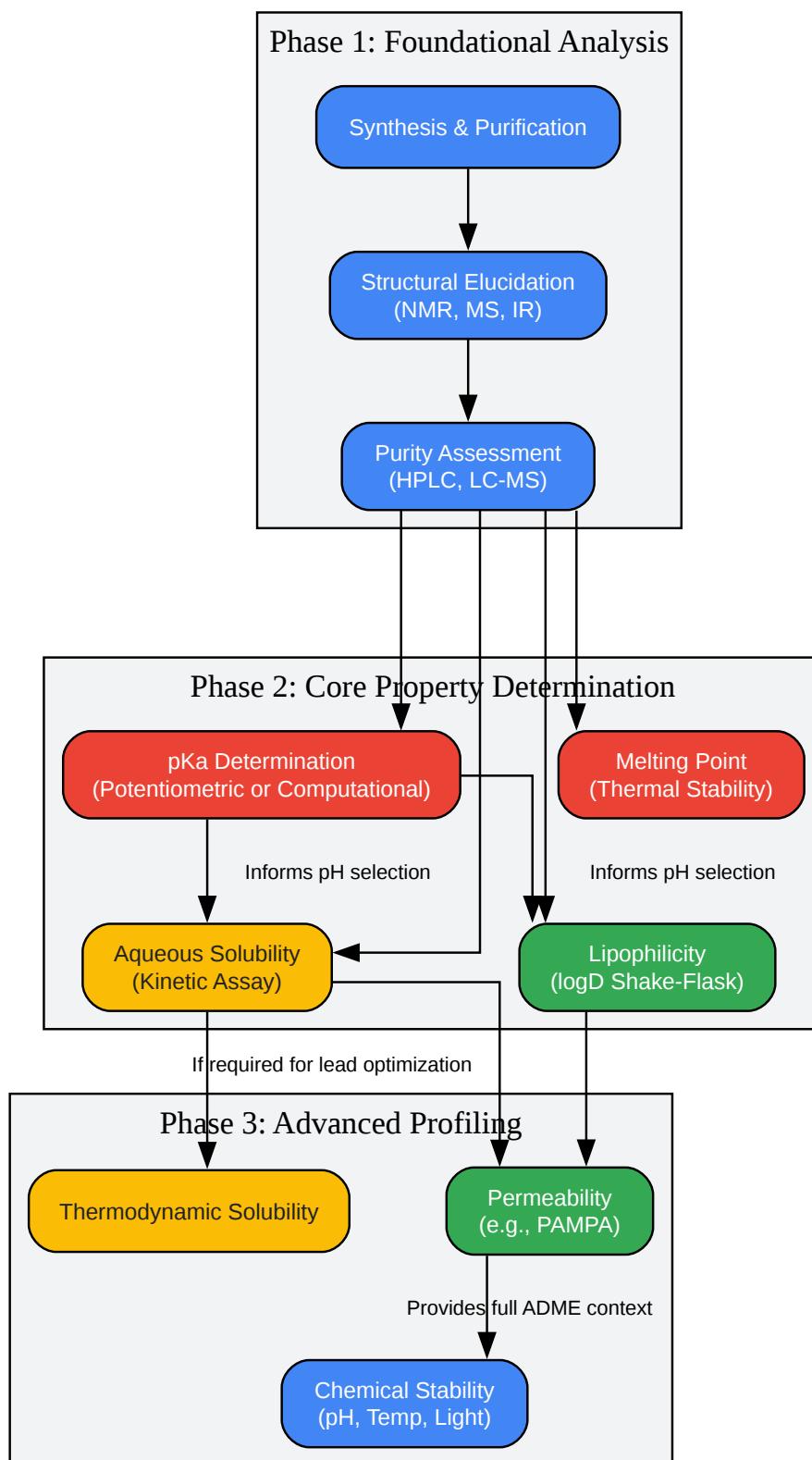
Confirmation of the molecular structure is the first step in characterization. A combination of spectroscopic techniques provides an unambiguous fingerprint of **3,4-dihydroquinazolin-2(1H)-one**.

- **¹H NMR Spectroscopy:** In a suitable deuterated solvent like DMSO-d₆, the proton NMR spectrum is expected to show distinct signals. The aromatic protons on the benzene ring typically appear as a complex multiplet system between δ 6.7-7.3 ppm. The methylene protons (-CH₂-) at position 4 will present as a singlet around δ 4.3 ppm. The two N-H protons (amide and amine) will appear as broad singlets, with the amide proton (N1-H) being more downfield (around δ 8.9 ppm) due to deshielding from the adjacent carbonyl group.[4]

- ^{13}C NMR Spectroscopy: The carbon spectrum provides complementary information. The carbonyl carbon (C=O) at position 2 is the most downfield signal, typically appearing around δ 156-164 ppm. Aromatic carbons will resonate in the δ 114-148 ppm range. The aliphatic methylene carbon (-CH₂) at position 4 will have a characteristic upfield signal around δ 50-60 ppm.[5][6]
- Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying key functional groups. A strong, sharp absorption band between 1650-1700 cm^{-1} is characteristic of the C=O stretch of the cyclic amide (lactam). N-H stretching vibrations will appear as one or two bands in the 3100-3400 cm^{-1} region. C-H stretching from the aromatic ring is observed around 3000-3100 cm^{-1} , while C=C ring stretching appears in the 1450-1620 cm^{-1} region.[7]
- Mass Spectrometry (MS): Under electrospray ionization (ESI), the compound is expected to show a prominent protonated molecular ion $[\text{M}+\text{H}]^+$ at m/z 149.1. High-resolution mass spectrometry (HRMS) can confirm the elemental composition, $\text{C}_8\text{H}_9\text{N}_2\text{O}^+$, with high accuracy.[5] PubChem also lists available GC-MS data for this compound.[3]

Workflow for Physicochemical Characterization

A systematic approach is essential for the comprehensive physicochemical profiling of a new chemical entity. The following workflow outlines the logical progression of experiments.



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Caption: Workflow for the physicochemical characterization of a quinazolinone analog.

Ionization and Acidity (pKa)

The ionization state of a molecule at physiological pH (typically 7.4) profoundly impacts its solubility, permeability, and target engagement. The quinazolinone scaffold contains two nitrogen atoms that can potentially be protonated. These heterocycles are generally considered weak bases.^[8]

While experimental determination of pKa via methods like potentiometric titration is ideal, such data for the parent **3,4-dihydroquinazolin-2(1H)-one** is not readily available in the literature. In modern drug discovery, computational methods provide reliable and rapid pKa predictions. Studies on quinazoline derivatives have shown that Density Functional Theory (DFT) calculations, particularly using functionals like M06L with a 6-311++G** basis set and a continuum solvation model (like CPCM), yield strong correlations with experimental pKa values. ^{[9][10]} These in silico approaches are invaluable for estimating the charge state of novel derivatives and guiding the design of subsequent experiments.

Experimental Protocols

The following sections provide detailed, self-validating protocols for determining the most critical physicochemical properties. The rationale behind key steps is included to provide a deeper understanding of the methodology.

Kinetic Aqueous Solubility Assay

Rationale: Kinetic solubility is a high-throughput assessment used in early drug discovery to identify compounds with potential solubility liabilities. It measures the solubility of a compound when rapidly precipitated from a DMSO stock solution into an aqueous buffer, mimicking the conditions of many *in vitro* biological assays.^{[11][12]} The nephelometric (light-scattering) method described here is rapid and does not require a UV chromophore.

Methodology:

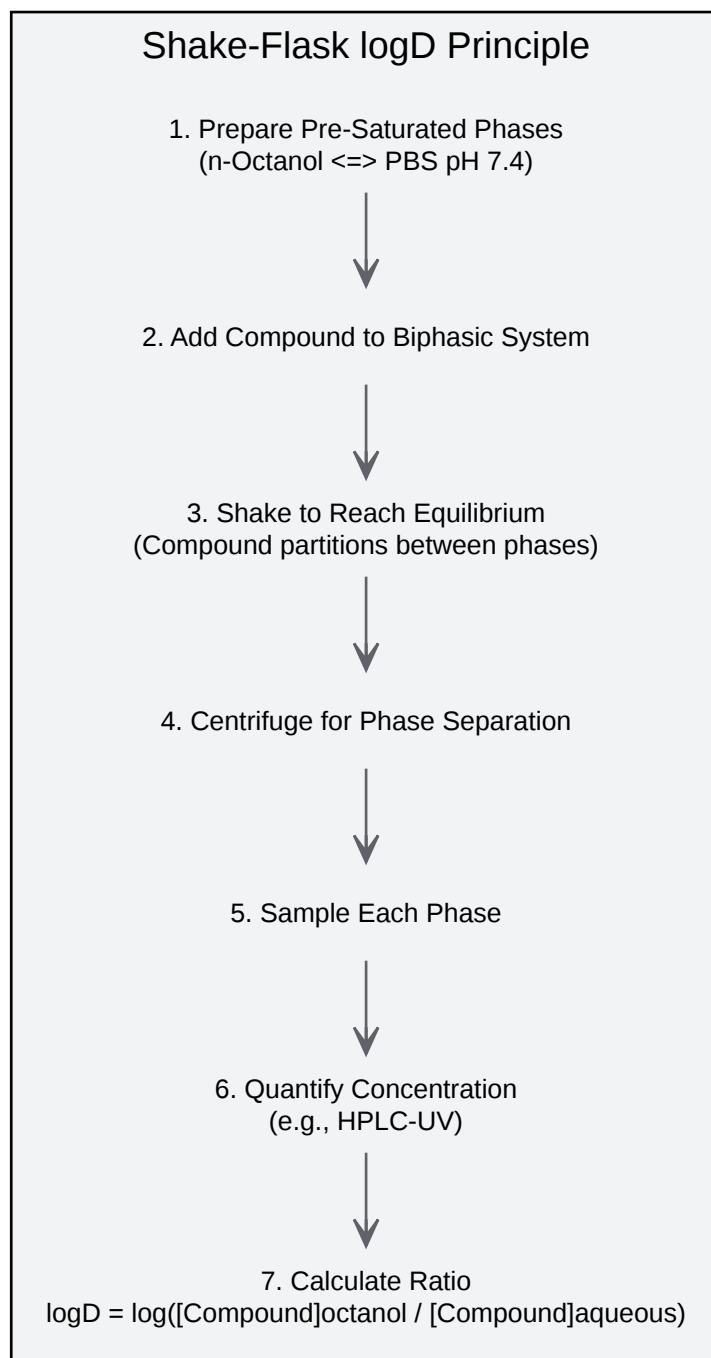
- **Stock Solution Preparation:** Prepare a 10 mM stock solution of **3,4-dihydroquinazolin-2(1H)-one** in 100% DMSO.
- **Plate Setup:** Using a 96-well microtiter plate, dispense 2 μ L of the DMSO stock solution into designated wells. Prepare a serial dilution series directly in the plate if multiple

concentrations are being tested.

- Buffer Addition: Add 98 μ L of phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final DMSO concentration of 2%. This brings the highest compound concentration to 200 μ M.
- Incubation: Seal the plate and shake it vigorously for 1 minute. Incubate the plate at room temperature (or 37°C for physiological relevance) for 90 minutes to allow for precipitation to equilibrate.[13][14]
- Measurement: Place the microtiter plate into a nephelometer or a plate reader capable of measuring light scattering (turbidity), typically at a wavelength between 500-700 nm.
- Data Analysis: The amount of light scattered is directly proportional to the amount of undissolved precipitate. The highest concentration that does not produce a signal significantly above the background (buffer + 2% DMSO) is reported as the kinetic solubility.

Lipophilicity: Shake-Flask logD_{7.4} Determination

Rationale: Lipophilicity, the affinity of a compound for a non-polar environment, is a key determinant of membrane permeability and metabolic stability. The partition coefficient (logP for neutral species, logD for ionizable species at a specific pH) is the standard measure. The shake-flask method, while low-throughput, is considered the "gold standard" for its accuracy.[2] [15] We determine logD at pH 7.4 to reflect physiological conditions.



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Caption: Principle of the shake-flask method for logD determination.

Methodology:

- Phase Preparation: Vigorously mix equal volumes of n-octanol and PBS (pH 7.4) in a separation funnel for 24 hours. Allow the layers to separate completely. This pre-saturation is critical to prevent volume changes during the experiment.[2]
- Compound Addition: Add a known amount of **3,4-dihydroquinazolin-2(1H)-one** to a vial containing a defined volume of the pre-saturated PBS (e.g., 2 mL). Ensure the concentration is below the aqueous solubility limit.
- Partitioning: Add an equal volume of pre-saturated n-octanol (2 mL) to the vial. Seal the vial tightly.
- Equilibration: Shake the vial at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 2-4 hours). Avoid vigorous shaking that can cause emulsions.[1]
- Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm for 10 minutes) to ensure a clean separation of the two phases.
- Sampling and Analysis: Carefully remove an aliquot from both the upper n-octanol layer and the lower aqueous layer. Quantify the concentration of the compound in each aliquot using a validated analytical method, such as HPLC-UV.[16]
- Calculation: The logD is calculated using the formula: $\log D = \log_{10} ([\text{Concentration in n-octanol}] / [\text{Concentration in aqueous phase}])$

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides information on the purity and thermal stability of a crystalline solid. A sharp melting range (typically < 2°C) is indicative of high purity, whereas impurities will depress and broaden the melting range.[17]

Methodology:

- Sample Preparation: Place a small amount of finely powdered, dry **3,4-dihydroquinazolin-2(1H)-one** onto a clean, dry surface. Tap the open end of a glass capillary tube into the powder to load a small amount of sample.

- **Packing:** Tap the sealed end of the capillary tube on a hard surface to pack the sample down into the bottom. A sample height of 1-2 mm is sufficient.[4][18]
- **Apparatus Setup:** Insert the capillary tube into the sample holder of a melting point apparatus (e.g., a Mel-Temp or similar digital device).
- **Rapid Determination (Optional but Recommended):** Set a fast heating rate (e.g., 10-20°C/minute) to quickly find the approximate melting temperature.[17] Allow the apparatus to cool significantly.
- **Accurate Determination:** Set the starting temperature to ~20°C below the approximate melting point found in the previous step. Set a slow heating rate of 1-2°C per minute. A slow ramp is crucial for an accurate reading.
- **Observation and Recording:** Record the temperature at which the first drop of liquid appears (T_1). Continue heating and record the temperature at which the last crystal melts completely (T_2).
- **Reporting:** The melting point is reported as the range $T_1 - T_2$. For **3,4-dihydroquinazolin-2(1H)-one**, this is expected to be in the 241-242°C range.[2]

Conclusion

3,4-Dihydroquinazolin-2(1H)-one possesses a set of physicochemical properties that make it an attractive and versatile starting point for medicinal chemistry programs. Its moderate lipophilicity, defined thermal properties, and multiple points for chemical functionalization provide a solid foundation for the development of novel therapeutics. The experimental protocols and characterization data outlined in this guide offer a robust framework for researchers and drug development professionals to rigorously evaluate this privileged scaffold and its derivatives, ensuring data integrity and accelerating the journey from discovery to clinical application.

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- To cite this document: BenchChem. [physicochemical properties of 3,4-dihydroquinazolin-2(1H)-one]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1590209#physicochemical-properties-of-3-4-dihydroquinazolin-2-1h-one]

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